N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide
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Overview
Description
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide is a chemical compound of significant interest due to its unique structure and versatile applications. It belongs to the class of triazinyl-benzamide derivatives, which are known for their diverse biological activities. This compound features a trifluoromethyl group attached to a benzamide core, linked via a triazinyl ring containing dimethylamino and piperidinyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide generally involves multi-step organic reactions. One commonly used route starts with the preparation of the 1,3,5-triazin-2-yl core, followed by the attachment of dimethylamino and piperidinyl groups through nucleophilic substitution reactions. The final step often involves coupling this intermediate with 2,3,4-trifluorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is typically optimized for yield and efficiency. Advanced techniques such as continuous flow chemistry and catalysis may be employed to streamline the reaction process and minimize by-products. Reaction conditions such as temperature, solvent, and catalyst choice are meticulously controlled to achieve high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide undergoes various chemical reactions including:
Oxidation: : This can lead to the formation of N-oxides or dealkylated products.
Reduction: : Potentially reducing the triazinyl ring or the trifluorobenzamide core.
Substitution: : Both electrophilic and nucleophilic substitutions, particularly at the triazinyl and benzamide moieties.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Various alkylating agents or halogenating reagents in the presence of bases or acids.
Major Products
Oxidation Products: : N-oxides of the dimethylamino group.
Reduction Products: : Reduced triazinyl or benzamide structures.
Substitution Products: : Modified triazinyl and benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactive sites make it valuable in organic synthesis and material science.
Biology
Biologically, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide shows potential as a therapeutic agent. Studies may explore its interaction with biological targets such as enzymes or receptors, contributing to drug discovery and development.
Medicine
In medicine, this compound could be investigated for its pharmacological properties
Industry
Industrially, this compound may find applications in the development of advanced materials, agrochemicals, and dyes, capitalizing on its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets. This could include inhibition of enzymes or interaction with cell membrane receptors, leading to a cascade of intracellular events. Pathways affected may involve signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
When compared to other triazinyl-benzamide derivatives, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide stands out due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
N-((4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl)methyl)-benzamide.
N-((4-(ethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-fluorobenzamide.
These comparisons highlight the unique steric and electronic effects introduced by the trifluoromethyl group, which may influence the compound’s reactivity and interactions with biological targets.
Conclusion
This compound is a compound with intriguing synthetic pathways, versatile chemical reactivity, and broad-ranging applications in science and industry. Its unique structure, featuring a trifluoromethyl group, contributes to its potential as a valuable chemical entity for future research and development.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-2,3,4-trifluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O/c1-26(2)17-23-13(24-18(25-17)27-8-4-3-5-9-27)10-22-16(28)11-6-7-12(19)15(21)14(11)20/h6-7H,3-5,8-10H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPVZOQIDIPUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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